N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-9H-xanthene-9-carboxamide
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Overview
Description
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-9H-xanthene-9-carboxamide is a complex organic compound that features a pyrazole ring, a phenyl group, and a xanthene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-9H-xanthene-9-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, using an appropriate phenyl halide and a Lewis acid catalyst.
Formation of the Xanthene Core: The xanthene core is synthesized through a condensation reaction between a phenol and a phthalic anhydride.
Coupling Reactions: The final step involves coupling the pyrazole-phenyl intermediate with the xanthene core using a suitable coupling reagent, such as EDCI or DCC, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or sulfonates to introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core, which can exhibit fluorescence properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The xanthene core may contribute to the compound’s ability to intercalate into DNA or interact with other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-{2-[4-(1H-pyrazol-4-yl)phenyl]ethyl}-9H-xanthene-9-carboxamide: Lacks the methyl group on the pyrazole ring.
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-9H-xanthene-9-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-9H-xanthene-9-carboxamide is unique due to the combination of its pyrazole ring, phenyl group, and xanthene core. This structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H23N3O2 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C26H23N3O2/c1-29-17-20(16-28-29)19-12-10-18(11-13-19)14-15-27-26(30)25-21-6-2-4-8-23(21)31-24-9-5-3-7-22(24)25/h2-13,16-17,25H,14-15H2,1H3,(H,27,30) |
InChI Key |
LTYPKMSGSNNSKV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Origin of Product |
United States |
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